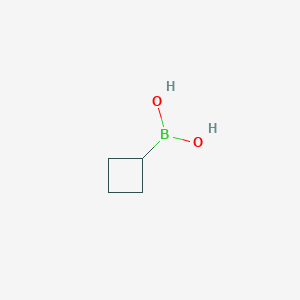

Cyclobutylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cyclobutylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BO2/c6-5(7)4-2-1-3-4/h4,6-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIUALDDWOKMYDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCC1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584591 | |

| Record name | Cyclobutylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849052-26-2 | |

| Record name | Cyclobutylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Cyclobutylboronic Acid from Cyclobutylmagnesium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cyclobutylboronic acid from cyclobutylmagnesium bromide. This transformation is a key process for introducing the cyclobutyl moiety in drug discovery and development, as this compound is a versatile building block in Suzuki-Miyaura cross-coupling reactions. This document outlines the core synthetic strategy, summarizes quantitative data, provides a detailed experimental protocol, and includes visual representations of the reaction pathway and experimental workflow.

Core Synthetic Strategy

The most common and effective method for the synthesis of this compound involves a two-step process:

-

Formation of the Grignard Reagent: Cyclobutyl bromide is reacted with magnesium metal in an ethereal solvent, typically tetrahydrofuran (B95107) (THF), to form cyclobutylmagnesium bromide. This is a standard Grignard reaction that requires anhydrous conditions to prevent quenching of the highly reactive organometallic intermediate.

-

Borylation and Hydrolysis: The freshly prepared cyclobutylmagnesium bromide is then reacted with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, at low temperatures. This reaction forms a boronic ester intermediate. Subsequent acidic hydrolysis of the boronic ester yields the desired this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from cyclobutylmagnesium bromide, compiled from various sources.

| Parameter | Value | Notes |

| Reactants | ||

| Cyclobutyl bromide | 1.0 eq | Starting material |

| Magnesium turnings | 1.1 - 1.5 eq | For Grignard reagent formation |

| Trialkyl borate (e.g., Trimethyl borate) | 1.1 - 1.3 eq | Borylating agent |

| Solvent | ||

| Anhydrous Tetrahydrofuran (THF) | Sufficient to dissolve reactants | Ethereal solvent is crucial for Grignard formation |

| Reaction Conditions | ||

| Grignard Formation Temperature | Room temperature to gentle reflux | Initiation may require gentle heating |

| Borylation Temperature | -78 °C to -50 °C | Low temperature is critical to prevent side reactions |

| Hydrolysis | Aqueous acid (e.g., HCl) | To quench the reaction and hydrolyze the boronic ester |

| Yield | 27% - 90% | Varies depending on reaction scale and purification method.[1] |

| Purification | Recrystallization, Column Chromatography | Purification can be challenging due to the polar nature of boronic acids.[2][3] |

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

Cyclobutyl bromide

-

Magnesium turnings

-

Trimethyl borate

-

Anhydrous tetrahydrofuran (THF)

-

2 M Hydrochloric acid (HCl)

-

Dichloromethane (B109758) or Methyl tert-butyl ether (for extraction)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

-

Hexane (for recrystallization)

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings.

-

Add a small amount of anhydrous THF to cover the magnesium.

-

Add a few drops of cyclobutyl bromide to initiate the reaction. The reaction can be initiated by gentle heating if necessary.

-

Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining cyclobutyl bromide dissolved in anhydrous THF dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

In a separate flame-dried flask under a nitrogen atmosphere, dissolve trimethyl borate in anhydrous THF.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the freshly prepared cyclobutylmagnesium bromide solution to the cold trimethyl borate solution via a cannula or dropping funnel. A white precipitate may form during the addition.[1]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Work-up:

-

Quench the reaction by slowly adding 2 M aqueous hydrochloric acid at 0 °C. Stir the mixture for 1 hour.[1]

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with dichloromethane or methyl tert-butyl ether.[1]

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product as a white solid.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as dichloromethane/hexane.[1] Alternatively, purification can be achieved by column chromatography on silica (B1680970) gel, though this can be challenging.[2] Another method involves forming a salt by treating the crude product with a base, followed by extraction and acidification to recover the pure boronic acid.[4]

-

Visualizations

Reaction Pathway

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: General experimental workflow for this compound synthesis.

Safety Considerations

-

Grignard reagents are highly reactive, pyrophoric, and react violently with water. All reactions should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware.

-

Ethereal solvents like THF are highly flammable.

-

Cyclobutyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

This guide provides a foundational understanding and a practical framework for the synthesis of this compound. For specific applications, further optimization of reaction conditions and purification methods may be necessary.

References

An In-depth Technical Guide to the Physicochemical Properties of Cyclobutylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutylboronic acid is a versatile reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to introduce the cyclobutyl moiety into a diverse range of molecules. Its utility in the construction of complex organic architectures makes a thorough understanding of its physicochemical properties essential for reaction optimization, purification, and the prediction of its behavior in various chemical and biological systems. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a mechanistic look at its most common application, the Suzuki-Miyaura cross-coupling reaction.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for predicting its solubility, reactivity, and pharmacokinetic profile in drug discovery and development.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₉BO₂ | [1][2][3] |

| Molecular Weight | 99.92 g/mol | [1][2][3] |

| Appearance | White to off-white solid/powder | [1][4] |

| Melting Point | 118-123 °C (lit.) | [1][4][5] |

| Boiling Point | 219 °C (predicted) | [4][5] |

| Density | 1.06 g/cm³ (predicted) | [4][5] |

Table 2: Chemical and Drug-Likeness Properties

| Property | Value | Reference |

| pKa | 10.47 ± 0.20 (Predicted) | [4] |

| LogP | 0.0133 (Calculated) | |

| Topological Polar Surface Area (TPSA) | 40.46 Ų | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 2 | |

| Rotatable Bonds | 1 |

Experimental Protocols

Detailed experimental procedures are critical for the accurate determination of physicochemical properties. The following sections outline generalized protocols that can be adapted for this compound.

Melting Point Determination

The melting point of a solid is a key indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Methodology: Capillary Method [2][6][7]

-

Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil or a calibrated melting point apparatus).

-

Heating: The heating bath is heated gradually, with the rate of temperature increase slowed to 1-2 °C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has liquefied (completion of melting) are recorded as the melting range.

Boiling Point Determination

For compounds that are liquid at or near room temperature, the boiling point is a fundamental physical constant. For high-melting solids like this compound, this is often predicted. A general experimental protocol for liquids is provided for context.

Methodology: Micro Boiling Point Determination [8][9]

-

Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed within the fusion tube.

-

Apparatus Setup: The fusion tube is attached to a thermometer and heated in a suitable heating bath.

-

Heating and Observation: The bath is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. The heating is then discontinued, and the liquid is allowed to cool.

-

Measurement: The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Solubility is a critical parameter in drug development, affecting absorption, distribution, and formulation.

Methodology: Dynamic Method [10][11][12]

-

Sample Preparation: A series of vials are prepared, each containing a known mass of this compound and a known volume or mass of a specific solvent to create solutions of varying concentrations.

-

Apparatus Setup: Each vial is sealed and placed in a temperature-controlled bath equipped with a magnetic stirrer and a turbidity probe.

-

Measurement: The temperature of the bath is slowly increased at a controlled rate (e.g., 0.2-0.5 °C/min) while the solution is stirred. The turbidity of the solution is continuously monitored.

-

Data Analysis: The temperature at which the last solid particles dissolve and the solution becomes clear is recorded as the solubility temperature for that concentration. This is repeated for all concentrations to construct a solubility curve.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound and is crucial for understanding its ionization state at different pH values.

Methodology: Potentiometric Titration [13][14][15][16][17]

-

Solution Preparation: A standard solution of this compound (e.g., 0.01 M) is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol (B129727) or DMSO to ensure solubility. The ionic strength of the solution is kept constant by adding a neutral salt (e.g., KCl).

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the inflection point of the titration curve, which corresponds to the pH at which half of the acid has been neutralized.

LogP Determination

The partition coefficient (LogP) between octanol (B41247) and water is a key indicator of a molecule's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) [3][18][19][20]

-

Standard Preparation: A series of standard compounds with known LogP values are selected. Standard solutions of these compounds and a solution of this compound are prepared in a suitable solvent.

-

HPLC System: An RP-HPLC system equipped with a C18 column and a UV detector is used. The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Chromatography: The standard solutions and the sample solution are injected into the HPLC system, and their retention times are recorded.

-

Data Analysis: A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known LogP values of the standard compounds. The retention time of this compound is used to calculate its k', and its LogP is then determined from the calibration curve.

Reactivity Profile: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key participant in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction involves the palladium-catalyzed coupling of an organoboron compound (this compound) with an organohalide or triflate.

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4][5][21]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. researchgate.net [researchgate.net]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. metrohm.com [metrohm.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. semanticscholar.org [semanticscholar.org]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. researchgate.net [researchgate.net]

- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 20. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mt.com [mt.com]

Cyclobutylboronic Acid (CAS No. 849052-26-2): A Technical Guide for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Cyclobutylboronic acid, registered under CAS number 849052-26-2, is a versatile reagent in modern organic synthesis, primarily recognized for its role in palladium-catalyzed cross-coupling reactions. Its unique cyclobutyl moiety makes it a valuable building block for introducing this four-membered ring system into a wide array of molecular architectures, a structural motif of increasing interest in medicinal chemistry due to its ability to impart favorable physicochemical properties. This technical guide provides an in-depth overview of this compound, including its properties, synthesis, and applications, with a focus on experimental protocols and data presentation for the practicing scientist.

Physicochemical and Safety Data

This compound is a white to off-white powder.[1] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 849052-26-2 | [2][3] |

| Molecular Formula | C₄H₉BO₂ | [2][4][5] |

| Molecular Weight | 99.92 g/mol | [2][4][5] |

| Melting Point | 118-123 °C | [1][4] |

| Boiling Point | 219 °C (Predicted) | [1] |

| Density | 1.06 g/cm³ (Predicted) | [1] |

| pKa | 10.47 ± 0.20 (Predicted) | [1] |

| Storage Temperature | 2-8 °C | [1][4] |

| SMILES | OB(O)C1CCC1 | [1][4] |

| InChI | 1S/C4H9BO2/c6-5(7)4-2-1-3-4/h4,6-7H,1-3H2 | [1][4] |

Safety and Handling:

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[2][6] Appropriate personal protective equipment (PPE), including eye shields, gloves, and a type N95 (US) respirator, should be worn when handling this compound.[4] It should be stored in a well-ventilated place with the container tightly closed.[6]

Core Applications in Organic Synthesis

The primary utility of this compound lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[1][7] This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, and the use of this compound allows for the direct installation of a cyclobutyl group onto aromatic and heteroaromatic systems.[1][7]

The general workflow for a Suzuki-Miyaura coupling reaction involving an organoborane is depicted below.

Experimental Protocols

Preparation of Potassium Cyclobutyltrifluoroborate (B12209022)

For use in Suzuki-Miyaura cross-coupling reactions, this compound is often converted to its corresponding potassium trifluoroborate salt, which can exhibit enhanced stability and reactivity.

Methodology:

-

Dissolve this compound (9.1 mmol) in methanol (B129727) (20 mL) at room temperature.

-

Cool the solution to 0 °C in an ice bath.

-

Add a saturated aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂) (11.1 mL) dropwise to the stirring solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.

-

Remove the solvent in vacuo and dry the resulting solid under vacuum overnight.

-

The crude solid can be further purified by extracting three times via sonication for 15 minutes.[8]

Suzuki-Miyaura Cross-Coupling of Potassium Cyclobutyltrifluoroborate with Heteroaryl Chlorides

This protocol provides a general procedure for the coupling of the prepared potassium cyclobutyltrifluoroborate with a heteroaryl chloride, exemplified by the synthesis of 5-cyclopropyl-2-methoxypyridine (B3210207) (note: the reference uses cyclopropyl, but the procedure is adaptable for cyclobutyl).[8]

Materials:

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

n-Butyl di-tert-butylphosphine (B3029888) (n-BuPAd₂)

-

Potassium cyclobutyltrifluoroborate

-

Cesium carbonate (Cs₂CO₃)

-

Heteroaryl chloride (e.g., 2-chloro-5-methoxypyridine)

-

Solvent (e.g., Toluene/Dioxane mixture)

Procedure:

-

In a glove box, charge a microwave vial with Pd(OAc)₂ (0.01 mmol), n-BuPAd₂ (0.015 mmol), potassium cyclobutyltrifluoroborate (0.505 mmol), and Cs₂CO₃ (1.5 mmol).[8]

-

Seal the tube with a cap lined with a disposable Teflon septum.

-

Add the heteroaryl chloride and solvent.

-

The reaction can be heated conventionally or under microwave irradiation to drive it to completion.

-

Upon completion, the reaction mixture is filtered, and the product is isolated and purified, typically by column chromatography.

The following diagram illustrates a generalized workflow for this type of cross-coupling experiment.

Broader Context and Future Directions

While the primary application of this compound is in Suzuki-Miyaura cross-coupling, its utility extends to other palladium-catalyzed reactions, such as the arylation and alkylation of diphenylisoxazole.[1] The introduction of the cyclobutyl group can be a key step in the synthesis of complex molecules with potential applications in pharmaceuticals and materials science. For instance, B-Cyclobutylboronic Acid has been considered for its potential to enhance the characteristics of Phase Change Materials (PCMs) used in thermal management.[1][7]

The logical decision to use this compound over other boronic acids or alternative coupling partners often depends on the specific synthetic goal. The following diagram outlines some of these considerations.

As the field of drug discovery continues to explore novel chemical space, the demand for unique building blocks like this compound is expected to grow. Further research into its applications, particularly in the synthesis of biologically active compounds, will undoubtedly uncover new opportunities for this versatile reagent.

References

- 1. 849052-26-2 | CAS DataBase [chemicalbook.com]

- 2. This compound | C4H9BO2 | CID 16217845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [synhet.com]

- 4. シクロブチルボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. This compound | 849052-26-2 [chemicalbook.com]

- 8. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H NMR Spectrum of Cyclobutylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutylboronic acid is a versatile building block in organic synthesis, frequently employed in Suzuki-Miyaura cross-coupling reactions to introduce the cyclobutyl moiety into a diverse range of molecular architectures. A thorough understanding of its structural characterization is paramount for its effective utilization. This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound, offering insights into its chemical structure and purity. Due to the limited availability of publicly accessible, experimentally-derived spectral data with complete assignment, this guide presents a predicted ¹H NMR spectrum alongside a comprehensive interpretation based on established principles of NMR spectroscopy.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on computational models and typical chemical shift ranges for similar structural motifs.

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| Hα | 2.5 - 2.8 | Quintet (quint) | 8.5 | 1H |

| Hβ | 1.9 - 2.2 | Multiplet (m) | - | 4H |

| Hγ | 1.7 - 1.9 | Multiplet (m) | - | 2H |

| -B(OH)₂ | 4.5 - 5.5 | Broad Singlet (br s) | - | 2H |

Spectral Interpretation and Rationale

The structure of this compound dictates a distinct pattern in its ¹H NMR spectrum. The cyclobutyl ring protons are categorized into three magnetically non-equivalent sets: the α-proton (methine proton attached to the boron-bearing carbon), the β-protons (four methylene (B1212753) protons adjacent to the methine), and the γ-protons (two methylene protons at the 'bottom' of the ring).

Logical Flow of Spectral Assignment

Caption: Logical relationship between proton environments and predicted ¹H NMR signals.

-

α-Proton (Hα): This proton is directly attached to the carbon atom bonded to the electron-withdrawing boronic acid group. Consequently, it is the most deshielded of the aliphatic protons, appearing furthest downfield in the range of δ 2.5-2.8 ppm. It is coupled to the four adjacent β-protons, resulting in a theoretical splitting pattern of a quintet (n+1 rule, where n=4).

-

β-Protons (Hβ): The four protons on the two carbons adjacent to the C-B bond are expected to resonate in the region of δ 1.9-2.2 ppm. Due to the puckered nature of the cyclobutane (B1203170) ring, these protons are diastereotopic and will exhibit complex coupling with each other, the α-proton, and the γ-protons. This complexity typically results in a broad, unresolved multiplet.

-

γ-Protons (Hγ): The two protons on the carbon furthest from the boronic acid group are the most shielded of the ring protons, and their signal is predicted to appear in the δ 1.7-1.9 ppm range. Similar to the β-protons, they will experience complex coupling with the neighboring β-protons, leading to a multiplet.

-

Boronic Acid Protons (-B(OH)₂): The two hydroxyl protons of the boronic acid group are acidic and undergo rapid chemical exchange with each other and with any trace amounts of water in the NMR solvent. This exchange averages their magnetic environments, resulting in a single, broad resonance. Its chemical shift is highly dependent on the solvent, concentration, and temperature, but typically appears in the δ 4.5-5.5 ppm range.

Spin-Spin Coupling Pathway```dot

Cyclobutylboronic Acid: A Technical Guide to Stability and Handling

For Researchers, Scientists, and Drug Development Professionals

Cyclobutylboronic acid is a versatile reagent in modern organic synthesis, prized for its role in constructing complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions. As with many organoboron compounds, a thorough understanding of its stability and handling is paramount to ensure successful and reproducible experimental outcomes. This guide provides an in-depth technical overview of the stability and handling considerations for this compound, supported by experimental methodologies and data where available.

Physicochemical Properties

This compound is typically an off-white to white solid.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₄H₉BO₂ | [2] |

| Molecular Weight | 99.92 g/mol | [2] |

| Melting Point | 118-123 °C (lit.) | [1] |

| pKa | 10.47 ± 0.20 (Predicted) | [1] |

| Form | Solid/Powder | [1] |

Stability Profile

The stability of this compound is influenced by several factors, including temperature, moisture, pH, and the presence of other chemical species. While boronic acids are generally considered bench-stable, their reactivity makes them susceptible to degradation under certain conditions.

Thermal Stability

General Considerations for Thermal Stability:

-

Dehydration and Trimerization: Upon heating, boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines. This is a reversible process, but prolonged heating can lead to irreversible decomposition.

-

Oxidation: At elevated temperatures, especially in the presence of oxygen, oxidation of the carbon-boron bond can occur, leading to the formation of boric acid and cyclobutanol.

A workflow for assessing thermal stability is outlined below:

Figure 1: Workflow for Thermal Stability Analysis.

Hygroscopicity

The presence of hydroxyl groups makes boronic acids susceptible to moisture absorption from the atmosphere. While quantitative hygroscopicity data for this compound is not available, the general hygroscopic nature of small organic molecules with polar functional groups is well-established.[5][6]

Consequences of Moisture Absorption:

-

Hydrolysis of Boroxines: Absorbed water can convert any boroxine (B1236090) anhydrides back to the monomeric boronic acid.

-

Physical State Changes: Significant water uptake can lead to clumping or deliquescence of the solid material, making accurate weighing and handling difficult.

-

Potential for Degradation: The presence of water can facilitate certain degradation pathways, particularly at elevated temperatures or non-neutral pH.

A standard experimental protocol to determine hygroscopicity involves dynamic vapor sorption (DVS) analysis.

pH Stability

The stability of boronic acids and their derivatives is highly dependent on the pH of the medium.[7][8]

-

Acidic Conditions: In acidic media, protodeboronation can occur, where the carbon-boron bond is cleaved to yield cyclobutane (B1203170) and boric acid. While this process is generally slow for alkylboronic acids, it can be accelerated by strong acids and elevated temperatures.

-

Neutral to Mildly Basic Conditions (pH 7-10): Boronic acids are generally most stable in this pH range. They exist in equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form (pKa ≈ 9).[9]

-

Strongly Basic Conditions: While a base is required to activate boronic acids for Suzuki-Miyaura coupling, prolonged exposure to strong bases can lead to degradation.[10]

The pH-dependent equilibrium of this compound is depicted below:

Figure 2: pH-Dependent Equilibrium of this compound.

Compatibility with Solvents and Reagents

This compound exhibits good solubility in many common organic solvents such as tetrahydrofuran (B95107) (THF), dioxane, and dimethylformamide (DMF). It is generally incompatible with strong oxidizing agents, which can cleave the C-B bond.[11]

Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity and reactivity of this compound.

Recommended Storage Conditions:

-

Temperature: 2-8°C.[1]

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and moisture uptake.

-

Container: Keep in a tightly sealed container in a dry and well-ventilated place.

Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. In case of dust formation, a respirator is recommended.[12]

-

Avoid Inhalation and Contact: Avoid inhaling dust and prevent contact with skin and eyes.[12]

-

Hygienic Practices: Wash hands thoroughly after handling.

Experimental Protocols

Protocol for Purity Assessment by HPLC

High-performance liquid chromatography (HPLC) is a common technique for assessing the purity of boronic acids and detecting degradation products.

Instrumentation:

-

HPLC system with a UV detector.

-

Reversed-phase C18 column.

Mobile Phase:

-

A gradient of water (with 0.1% formic acid or ammonium (B1175870) acetate (B1210297) buffer) and acetonitrile (B52724) is typically used.[13][14]

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Analysis:

-

Inject 5-10 µL of the sample solution.

-

Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

-

The purity can be determined by the relative peak area of the main component.

Figure 3: Workflow for HPLC Purity Analysis.

Protocol for Suzuki-Miyaura Cross-Coupling

This is a general protocol and may require optimization for specific substrates.

Materials:

-

Aryl halide (1.0 mmol)

-

This compound (1.2-1.5 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 mmol)

-

Solvent (e.g., Toluene/Water, Dioxane/Water, 10 mL)

Procedure:

-

To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Figure 4: Simplified Suzuki-Miyaura Coupling Pathway.

Conclusion

This compound is a valuable synthetic building block. Its stability is a key consideration for its successful application. By adhering to proper storage and handling protocols and being mindful of its sensitivity to heat, moisture, and pH, researchers can ensure the reliability and reproducibility of their synthetic endeavors. The experimental protocols provided herein offer a starting point for the quality control and application of this important reagent. Further investigation into the specific quantitative stability parameters of this compound would be a valuable contribution to the field.

References

- 1. This compound CAS#: 849052-26-2 [m.chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. kiche.or.kr [kiche.or.kr]

- 5. ACP - Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level [acp.copernicus.org]

- 6. acp.copernicus.org [acp.copernicus.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Boronic acid - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Organoboron chemistry - Wikipedia [en.wikipedia.org]

- 12. This compound | C4H9BO2 | CID 16217845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. waters.com [waters.com]

- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide on Cyclobutylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides core information regarding the molecular properties of cyclobutylboronic acid, a compound of interest in various chemical and pharmaceutical research applications.

Core Molecular Data

This compound is a member of the boronic acid family, characterized by a cyclobutane (B1203170) ring attached to a boronic acid moiety. This structure imparts specific chemical properties that are leveraged in synthetic chemistry and drug design.

The fundamental molecular attributes of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and computational modeling.

| Property | Value |

| Molecular Formula | C₄H₉BO₂[1][2][3][4][5] |

| Molecular Weight | 99.92 g/mol [1][3][4][5] or 99.93 g/mol [2] |

| Synonyms | Cyclobutaneboronic acid[1][5] |

| CAS Number | 849052-26-2[1][2][3][4] |

Experimental Protocols

The determination of the molecular weight and formula of a compound like this compound is a standard procedure in analytical chemistry. High-resolution mass spectrometry (HRMS) is typically employed to ascertain the accurate mass and, consequently, the elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure and the types and number of atoms present.

-

Mass Spectrometry for Molecular Weight and Formula Determination:

-

A high-purity sample of this compound is ionized, often using techniques like electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

-

The ionized molecules are then passed through a mass analyzer, which separates them based on their mass-to-charge ratio.

-

High-resolution instruments provide a highly accurate mass measurement, which can be used to deduce the precise elemental formula from a limited number of possibilities.

-

-

NMR Spectroscopy for Structural Confirmation:

-

¹H NMR and ¹³C NMR spectra are acquired to identify the chemical environment and connectivity of the hydrogen and carbon atoms in the molecule.

-

¹¹B NMR is specifically used to characterize the boron center.

-

The integration and splitting patterns in the spectra help to confirm the cyclobutyl structure and the presence of the boronic acid group.

-

Logical Workflow for Compound Characterization

The process of identifying and confirming the molecular formula and weight of a chemical compound follows a logical and systematic workflow.

Caption: Workflow for Chemical Compound Characterization.

References

solubility of cyclobutylboronic acid in organic solvents

An In-depth Technical Guide on the Solubility of Cyclobutylboronic Acid in Organic Solvents

Introduction

This compound (C₄H₉BO₂) is an organoboron compound featuring a cyclobutane (B1203170) ring attached to a boronic acid moiety.[1][2][3] As with other boronic acids, it serves as a critical building block in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[4] An understanding of its solubility in various organic solvents is paramount for researchers, scientists, and drug development professionals to ensure optimized reaction conditions, effective purification, and successful formulation development.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, this document consolidates general solubility principles for boronic acids, presents data for analogous compounds to infer solubility trends, and provides a detailed experimental protocol for determining solubility.

General Solubility Characteristics of Boronic Acids

The solubility of boronic acids is governed by the interplay between the properties of the solute (the boronic acid derivative) and the solvent. Key factors include:

-

Polarity : The boronic acid group, -B(OH)₂, is polar and capable of hydrogen bonding. This generally confers solubility in polar solvents.[4]

-

Substituents : The organic substituent on the boron atom significantly influences overall polarity and solubility. The cyclobutyl group in this compound is nonpolar, which will affect its solubility profile compared to arylboronic acids.

-

Solvent Type :

-

Protic Solvents (e.g., alcohols) : Can act as hydrogen bond donors and acceptors, often leading to good solubility.

-

Polar Aprotic Solvents (e.g., acetone, acetonitrile, THF) : Can accept hydrogen bonds and have significant dipole moments, generally making them effective solvents for boronic acids.[5]

-

Nonpolar Solvents (e.g., hydrocarbons) : Typically poor solvents for boronic acids due to the polarity of the -B(OH)₂ group.[5]

-

-

Dehydration : A critical consideration for boronic acids is their tendency to undergo dehydration, especially upon heating, to form cyclic anhydrides known as boroxines.[6] This equilibrium can complicate solubility measurements and affect the behavior of the compound in solution.

Solubility Data for Analogous Boronic Acids

Due to the limited availability of specific quantitative data for this compound, this section presents data for phenylboronic acid and its derivatives. This information can serve as a valuable proxy for estimating the solubility behavior of this compound. The data is typically presented as the mole fraction (x) at which the compound is soluble at a given temperature.

| Compound | Solvent | Temperature (°C) | Solubility (Mole Fraction, x) | Reference |

| Phenylboronic Acid | Acetone | ~25 | ~0.15 | |

| Phenylboronic Acid | Chloroform | ~25 | ~0.08 | |

| Phenylboronic Acid | Dipropyl Ether | ~25 | ~0.20 | |

| Phenylboronic Acid | Methylcyclohexane | ~25 | <0.01 | |

| Phenylboronic Acid Pinacol (B44631) Ester | Chloroform | ~25 | ~0.35 | |

| Phenylboronic Acid Pinacol Ester | Methylcyclohexane | ~25 | ~0.20 | |

| Isobutoxyphenylboronic Acid (ortho) | Acetone | 25 | ~0.25 | [6] |

| Isobutoxyphenylboronic Acid (ortho) | Chloroform | 25 | ~0.30 | [6] |

Note: The data presented is approximated from graphical representations in the cited literature and should be used for estimation purposes. It is highly recommended that researchers determine the precise solubility for their specific experimental conditions.

Esterification of the boronic acid, for instance to a pinacol ester, generally increases solubility in less polar organic solvents.[7] The introduction of an isobutoxy group to phenylboronic acid also tends to increase its solubility in most of the tested organic solvents.[6]

Experimental Protocol: Solubility Determination by the Dynamic Method

A common and reliable technique for determining the solubility of boronic acids is the dynamic (or synthetic) method. This approach involves measuring the temperature at which a solid solute of a known composition completely dissolves in a solvent upon controlled heating.[6][8][9]

Materials and Apparatus

-

Compound : High-purity this compound.

-

Solvents : High-purity, anhydrous organic solvents of interest.

-

Apparatus :

-

Jacketed glass vessel or sealed glass vials.

-

Analytical balance (precision ±0.1 mg).

-

Programmable circulating thermostat bath (precision ±0.1 °C).

-

Calibrated thermometer or temperature probe (precision ±0.1 °C).

-

Magnetic stirrer and stir bars.

-

Turbidity sensor or luminance probe (or laser beam and photodetector). Visual observation can be used but is less precise.

-

Procedure

-

Sample Preparation :

-

Accurately weigh a specific amount of this compound into the glass vessel/vial.

-

Add a precise amount of the chosen organic solvent to achieve a known mole fraction or concentration.

-

Add a magnetic stir bar.

-

Seal the vessel tightly to prevent solvent evaporation and contamination from atmospheric moisture.[7]

-

-

Measurement :

-

Place the sealed vessel in the thermostat bath and begin vigorous stirring.

-

Slowly increase the temperature of the bath at a controlled rate (e.g., 0.1-0.5 °C/min) to avoid overshooting the dissolution point.[7][8]

-

Continuously monitor the turbidity of the solution using the probe or by visual inspection.[8]

-

-

Data Collection :

-

The temperature at which the last solid particles disappear and the solution becomes perfectly clear is the solubility temperature for that specific composition. Record this temperature.

-

Repeat the measurement with different compositions of solute and solvent to construct a solubility curve (solubility vs. temperature).[7]

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the dynamic method for determining solubility.

Role of Solubility in Suzuki-Miyaura Coupling

Solubility is a critical factor for the success of homogeneous catalysis reactions like the Suzuki-Miyaura coupling. All reactants must be sufficiently soluble in the chosen solvent system for the reaction to proceed efficiently.

Conclusion

While direct quantitative solubility data for this compound in a wide range of organic solvents is sparse in current literature, a robust understanding can be extrapolated from the behavior of analogous boronic acids. The solubility is generally favored in polar aprotic and protic solvents. For applications requiring high precision, the dynamic method provides a reliable experimental framework for determining the exact solubility of this compound under specific conditions. This foundational data is crucial for optimizing its use in synthetic chemistry and advancing its applications in drug discovery and materials science.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound [synhet.com]

- 3. This compound | C4H9BO2 | CID 16217845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

The Genesis of a Versatile Building Block: Discovery and First Synthesis of Cyclobutylboronic Acid

For Immediate Release

This technical guide delves into the foundational chemistry of cyclobutylboronic acid, a valuable reagent in modern organic synthesis. While the specific moment of its initial discovery remains nuanced within the broader development of organoborane chemistry, this document outlines the first established and most probable method for its synthesis. The core of this methodology lies in the well-precedented reaction of a Grignard reagent with a trialkyl borate (B1201080), a cornerstone of organoboron chemistry pioneered by early researchers in the field.

This guide is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of the synthesis and fundamental properties of this versatile chemical building block.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 849052-26-2 |

| Molecular Formula | C₄H₉BO₂ |

| Molecular Weight | 99.92 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 118-123 °C |

The First Established Synthesis: A Grignard-Based Approach

The inaugural synthesis of this compound is predicated on the reaction of cyclobutylmagnesium bromide with a trialkyl borate, followed by acidic hydrolysis. This method remains a fundamental and reliable route for the preparation of various alkylboronic acids.

The logical workflow for this synthesis is depicted in the following diagram:

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the first established synthesis of this compound.

Materials:

-

Cyclobutyl bromide

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Triisopropyl borate

-

Hydrochloric acid (e.g., 2 M)

-

Sodium sulfate (B86663) (anhydrous)

-

Hexanes

Procedure:

Step 1: Preparation of Cyclobutylmagnesium Bromide

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.

-

Magnesium turnings are added to the flask, followed by a small crystal of iodine.

-

A solution of cyclobutyl bromide in anhydrous diethyl ether is prepared and a small portion is added to the magnesium turnings. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

The remaining cyclobutyl bromide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Triisopropyl Borate (Borylation)

-

In a separate three-necked round-bottom flask, a solution of triisopropyl borate in anhydrous diethyl ether is prepared under a nitrogen atmosphere.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

The freshly prepared cyclobutylmagnesium bromide solution is then added dropwise to the cooled triisopropyl borate solution, maintaining the temperature at -78 °C.

-

After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

Step 3: Hydrolysis and Work-up

-

The reaction mixture is cooled in an ice bath, and 2 M hydrochloric acid is slowly added to quench the reaction and hydrolyze the borate ester. The pH should be adjusted to be acidic.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as water or a mixture of ether and hexanes, to afford pure this compound as a white solid.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound via the Grignard method. Yields and purity are representative of this established procedure.

Table 2: Representative Quantitative Data for the Synthesis of this compound

| Parameter | Value |

| Reactant Molar Ratios | |

| Cyclobutyl Bromide : Magnesium | 1 : 1.1 |

| Cyclobutyl Bromide : Triisopropyl Borate | 1 : 1.2 |

| Typical Yield | 60-75% |

| Purity (by ¹H NMR) | >95% |

Reaction Pathway

The chemical transformation from cyclobutyl bromide to this compound can be visualized in the following reaction pathway diagram.

Caption: Reaction pathway for this compound synthesis.

Conclusion

The synthesis of this compound via the Grignard reaction represents a fundamental and historically significant method in organoborane chemistry. This in-depth guide provides the essential technical details, quantitative data, and visual representations for a thorough understanding of this process. The accessibility of this compound through this robust method has paved the way for its widespread use in modern synthetic applications, particularly in cross-coupling reactions for the construction of complex molecules in the pharmaceutical and materials science industries.

Theoretical Insights into the Structure of Cyclobutylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of the theoretical underpinnings of the structure of cyclobutylboronic acid. While dedicated computational studies on this compound are not extensively available in peer-reviewed literature, this document synthesizes findings from theoretical investigations of analogous structures, namely n-butylboronic acid and cyclobutane (B1203170), to provide a comprehensive understanding of its geometric, energetic, and spectroscopic properties. This guide is intended to furnish researchers, scientists, and drug development professionals with a foundational understanding of the structural characteristics of this compound, leveraging high-level computational chemistry principles.

Core Structural Data

The structural properties of this compound are determined by the interplay of the electronic nature of the boronic acid group and the conformational dynamics of the cyclobutane ring. The data presented below is a composite model based on density functional theory (DFT) calculations performed on n-butylboronic acid and cyclobutane, which serve as excellent proxies for the respective moieties of the target molecule.

Geometric Parameters

The optimized geometric parameters provide a quantitative description of the molecule's three-dimensional structure. These data are essential for understanding the steric and electronic environment of the this compound moiety and for predicting its behavior in chemical reactions.

Table 1: Predicted Bond Lengths of this compound

| Bond | Predicted Length (Å) | Source Analogue |

| B-C | 1.570 | n-butylboronic acid |

| B-O1 | 1.372 | n-butylboronic acid |

| B-O2 | 1.379 | n-butylboronic acid |

| O1-H1 | 0.967 | n-butylboronic acid |

| O2-H2 | 0.968 | n-butylboronic acid |

| Cα-Cβ (ring) | 1.554 | cyclobutane |

| Cβ-Cγ (ring) | 1.554 | cyclobutane |

| C-H (average) | 1.092 | cyclobutane |

Table 2: Predicted Bond Angles of this compound

| Angle | Predicted Angle (°) | Source Analogue |

| C-B-O1 | 123.0 | n-butylboronic acid |

| C-B-O2 | 119.6 | n-butylboronic acid |

| O1-B-O2 | 117.4 | n-butylboronic acid |

| B-O1-H1 | 108.8 | n-butylboronic acid |

| B-O2-H2 | 108.7 | n-butylboronic acid |

| C-C-C (ring) | 88.1 | cyclobutane |

| H-C-H (ring) | 109.2 | cyclobutane |

Table 3: Predicted Dihedral Angles of this compound

| Dihedral Angle | Predicted Angle (°) | Source Analogue |

| O1-B-C-Cα | ~180 (anti) | n-butylboronic acid |

| O2-B-C-Cα | ~0 (syn) | n-butylboronic acid |

| C-C-C-C (puckering) | 29.7 | cyclobutane |

Conformational Analysis

The cyclobutane ring is not planar and exists in a puckered conformation to relieve ring strain.[1][2] This puckering is a dynamic process, and the ring can invert between two equivalent puckered conformations. The energy barrier for this inversion is relatively low. The boronic acid group can exist in different conformations due to rotation around the B-C and B-O bonds. The anti-conformation of the C-B-O-H dihedral angle is generally favored in alkylboronic acids.

dot

Experimental Protocols: Computational Methodology

The theoretical data presented in this guide are based on well-established computational chemistry protocols for the study of boronic acids and related molecules.[3] A typical workflow for such a study is outlined below.

Density Functional Theory (DFT) Workflow

-

Initial Structure Generation : A 3D model of this compound is constructed using standard bond lengths and angles.

-

Conformational Search : A systematic search of the conformational space is performed to identify low-energy conformers. This typically involves rotating the dihedral angles of the boronic acid group and considering the puckering of the cyclobutane ring.

-

Geometry Optimization : The geometry of each conformer is optimized to find the lowest energy structure. This is typically performed using a DFT functional such as B3LYP or M06-2X, which are known to provide a good balance between accuracy and computational cost for organic molecules.[4]

-

Basis Set Selection : A Pople-style basis set, such as 6-31G(d) or a larger one like 6-311+G(d,p), is commonly employed. The inclusion of polarization (d,p) and diffuse (+) functions is important for accurately describing the electronic structure of the boronic acid group.

-

Frequency Calculations : Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

-

Property Calculations : Further calculations can be performed to predict other properties, such as NMR chemical shifts, molecular orbitals (HOMO/LUMO), and electrostatic potential.

dot

Spectroscopic Properties

Theoretical calculations can provide valuable insights into the spectroscopic properties of this compound, aiding in the interpretation of experimental data.

Table 4: Predicted Vibrational Frequencies for Key Modes

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| O-H stretch | ~3600 - 3700 | Stretching of the hydroxyl groups |

| C-H stretch (ring) | ~2900 - 3000 | Stretching of C-H bonds in the cyclobutane ring |

| B-O stretch | ~1350 - 1400 | Asymmetric stretching of the B-O bonds |

| B-C stretch | ~1100 - 1150 | Stretching of the boron-carbon bond |

| Ring Puckering | ~100 - 200 | Low-frequency puckering motion of the ring |

Table 5: Predicted NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (ppm) | Reference | Comments |

| ¹¹B | 30 - 35 | BF₃·OEt₂ | Typical for trigonal alkylboronic acids |

| ¹³Cα | 30 - 40 | TMS | Carbon attached to boron |

| ¹³Cβ | 20 - 30 | TMS | Carbons in the cyclobutane ring |

| ¹H (OH) | 4 - 6 | TMS | Broad signal, position is concentration and solvent dependent |

| ¹Hα | 1.5 - 2.5 | TMS | Proton on the carbon attached to boron |

| ¹Hβ,γ | 1.0 - 2.0 | TMS | Protons on the cyclobutane ring |

Conclusion

This technical guide provides a theoretical overview of the structural characteristics of this compound, based on computational data from analogous molecules. The presented data on bond lengths, bond angles, conformational preferences, and spectroscopic properties offer a solid foundation for researchers in the fields of chemistry, materials science, and drug development. The detailed computational workflow serves as a practical guide for those looking to perform their own theoretical studies on this and related boronic acid derivatives. As computational methods continue to advance, more precise and dedicated studies on this compound are anticipated, which will further refine our understanding of this important molecule.

References

- 1. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

Cyclobutylboronic Acid: A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for cyclobutylboronic acid (CAS No. 849052-26-2). The following sections detail the compound's hazard profile, proper handling and storage procedures, emergency response measures, and physical and chemical properties to ensure its safe and effective use in research and development settings.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| GHS Classification | Hazard Statement |

| Skin Irritation (Category 2) | H315: Causes skin irritation |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictogram:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₄H₉BO₂ | [1][2] |

| Molecular Weight | 99.92 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | 118-123 °C | [3] |

| Storage Temperature | 2-8°C | [3] |

| SMILES | OB(C1CCC1)O | [2] |

| InChI Key | MIUALDDWOKMYDA-UHFFFAOYSA-N | [1] |

Safe Handling and Storage

Proper handling and storage are crucial to minimize the risks associated with this compound.

Handling:

-

Avoid contact with skin and eyes.[4]

-

Avoid formation of dust and aerosols.[4]

-

Do not eat, drink, or smoke when using this product.[5]

-

Wash hands thoroughly after handling.[5]

Storage:

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound.

Caption: Recommended Personal Protective Equipment for handling this compound.

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[4] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4] |

| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[4] |

Emergency Response: Spills and Leaks

A systematic approach is necessary to safely manage spills of this compound.

Caption: Workflow for responding to a this compound spill.

Stability and Reactivity

Understanding the stability and reactivity of this compound is essential for safe storage and handling.

-

Chemical Stability: Stable under recommended storage conditions.[6] It may be hygroscopic.[6]

-

Conditions to Avoid: Incompatible products, excess heat, and exposure to moist air or water.[6]

-

Incompatible Materials: Strong oxidizing agents.[6]

-

Hazardous Decomposition Products: Carbon monoxide (CO), Carbon dioxide (CO₂), and oxides of boron.[6]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[4] The available data indicates that it is harmful if swallowed and causes skin, eye, and respiratory irritation.[1][4] No components of this product at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC, ACGIH, or NTP.[4]

Experimental Protocols

The GHS classifications and hazard statements provided in this guide are based on data from supplier safety data sheets.[1][4] The specific experimental methodologies used to derive this data are not detailed in the publicly available literature. For detailed toxicological studies, researchers should consult specialized toxicological databases or conduct their own assessments.

Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive risk assessment. Always refer to the most current Safety Data Sheet (SDS) for this compound before use.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with Cyclobutylboronic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. Its significance in modern organic synthesis, particularly in the pharmaceutical industry, was recognized with the 2010 Nobel Prize in Chemistry awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[1] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. This application note focuses on the use of cyclobutylboronic acid and its derivatives in Suzuki-Miyaura coupling reactions to introduce the cyclobutyl moiety into aromatic and heteroaromatic scaffolds, a structural motif of increasing interest in medicinal chemistry.

While this compound can be used directly, it is often prone to decomposition and protodeboronation.[2] A more stable and frequently preferred alternative is the use of potassium cyclobutyltrifluoroborate (B12209022), which is an air- and moisture-stable solid that consistently provides good to excellent yields in cross-coupling reactions.[2] This document will provide detailed protocols for the use of potassium cyclobutyltrifluoroborate and a general protocol for this compound, along with a summary of reaction conditions and yields.

Data Presentation: Reaction Conditions and Yields

The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura coupling of potassium cyclobutyltrifluoroborate with various aryl and heteroaryl chlorides, as reported by Molander, G. A., & Gormisky, P. E. (2008).

| Entry | Aryl/Heteroaryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Chloro-3,5-dimethoxybenzene | Pd(OAc)₂ (2) | n-BuPAd₂ (3) | Cs₂CO₃ (3) | Toluene (B28343)/H₂O (10:1) | 80 | 18 | 85 |

| 2 | 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | n-BuPAd₂ (3) | Cs₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 18 | 78 |

| 3 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (2) | n-BuPAd₂ (3) | Cs₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 18 | 65 |

| 4 | 2-Chlorotoluene | Pd(OAc)₂ (2) | n-BuPAd₂ (3) | Cs₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 18 | 72 |

| 5 | 2-Chloroquinoline | Pd(OAc)₂ (2) | n-BuPAd₂ (3) | Cs₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 18 | 68 |

| 6 | 2-Chloropyridine | Pd(OAc)₂ (2) | n-BuPAd₂ (3) | Cs₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 18 | 55 |

Experimental Workflows and Signaling Pathways

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Chloride with Potassium Cyclobutyltrifluoroborate

This protocol is adapted from the work of Molander and Gormisky and is recommended for its reliability and the stability of the boron reagent.[2]

Materials:

-

Aryl chloride (1.0 equiv)

-

Potassium cyclobutyltrifluoroborate (1.5 equiv)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 equiv)

-

2-(Dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl (RuPhos) or similar bulky biarylphosphine ligand (0.03 equiv)

-

Cesium carbonate (Cs₂CO₃) (3.0 equiv)

-

Toluene (anhydrous)

-

Water (degassed)

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for work-up and purification

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl chloride (e.g., 0.5 mmol), potassium cyclobutyltrifluoroborate (0.75 mmol), Pd(OAc)₂ (0.01 mmol), the phosphine (B1218219) ligand (0.015 mmol), and cesium carbonate (1.5 mmol).

-

Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Under a positive pressure of the inert gas, add anhydrous, degassed toluene (e.g., 2.5 mL) and degassed water (e.g., 0.25 mL) via syringe.

-

Reaction: Place the reaction vessel in a preheated oil bath at 80 °C and stir vigorously for 18-24 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired cyclobutyl-substituted arene.

Protocol 2: General Protocol for Suzuki-Miyaura Coupling with this compound

This is a general protocol and may require optimization for specific substrates. Given the potential instability of this compound, careful handling and inert conditions are crucial.

Materials:

-

Aryl halide (e.g., bromide or iodide) (1.0 equiv)

-

This compound (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv or PdCl₂(dppf), 0.03 equiv)

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0-3.0 equiv)

-

Solvent (e.g., Dioxane/water, Toluene/water, or THF/water)

-

Reaction vessel (e.g., Schlenk tube)

-

Magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for work-up and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the aryl halide (e.g., 1.0 mmol), this compound (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).

-

Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Add the degassed solvent system (e.g., 4 mL of dioxane and 1 mL of water) via syringe.

-

Reaction: Heat the reaction mixture in a preheated oil bath to 80-100 °C with vigorous stirring. The reaction time can vary from 4 to 24 hours.

-

Monitoring: Periodically check the reaction progress by TLC or LC-MS.

-

Work-up: After the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to isolate the product.

Concluding Remarks

The Suzuki-Miyaura coupling provides a robust and efficient method for the synthesis of cyclobutyl-substituted (hetero)arenes. For optimal results, particularly with less reactive aryl chlorides, the use of potassium cyclobutyltrifluoroborate in conjunction with a suitable palladium catalyst and a bulky biarylphosphine ligand is highly recommended. The provided protocols offer a solid starting point for researchers in their synthetic endeavors. As with any chemical reaction, optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the best results for a specific substrate combination.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Cyclobutylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3] This method is particularly valuable in drug discovery and development for the synthesis of complex molecules due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.[4][5] Cyclobutyl moieties are increasingly incorporated into drug candidates to enhance pharmacological properties such as potency, metabolic stability, and cell permeability.[4][6] The use of cyclobutylboronic acid in Suzuki-Miyaura couplings provides a direct and efficient route to introduce this valuable structural motif into aromatic and heteroaromatic systems.

These application notes provide detailed protocols and reaction parameters for the successful palladium-catalyzed cross-coupling of this compound with various aryl and heteroaryl halides. The information is intended to serve as a comprehensive guide for researchers in academic and industrial settings.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound and its trifluoroborate salt with a variety of aryl halides. The data is compiled from literature sources and represents common outcomes for these reactions.[7]

Table 1: Cross-Coupling of Potassium Cyclobutyltrifluoroborate (B12209022) with Aryl Chlorides [7]

| Entry | Aryl Chloride | Product | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Chloro-3,5-dimethoxybenzene | 1-Cyclobutyl-3,5-dimethoxybenzene | Pd(OAc)₂ (2) | n-BuPAd₂ (3) | Cs₂CO₃ (3) | Toluene (B28343)/H₂O (10:1) | 100 | 24 | 85 |

| 2 | 4-Chloroanisole | 1-Cyclobutyl-4-methoxybenzene | Pd(OAc)₂ (2) | n-BuPAd₂ (3) | Cs₂CO₃ (3) | Toluene/H₂O (10:1) | 100 | 24 | 78 |

| 3 | 1-Chloro-4-(trifluoromethyl)benzene | 1-Cyclobutyl-4-(trifluoromethyl)benzene | Pd(OAc)₂ (2) | n-BuPAd₂ (3) | Cs₂CO₃ (3) | Toluene/H₂O (10:1) | 100 | 24 | 65 |

| 4 | 2-Chlorotoluene | 1-Cyclobutyl-2-methylbenzene | Pd(OAc)₂ (2) | n-BuPAd₂ (3) | Cs₂CO₃ (3) | Toluene/H₂O (10:1) | 100 | 24 | 55 |

| 5 | 5-Chloro-2-methoxypyridine | 5-Cyclobutyl-2-methoxypyridine | Pd(OAc)₂ (2) | n-BuPAd₂ (3) | Cs₂CO₃ (3) | Toluene/H₂O (10:1) | 100 | 24 | 72 |

Table 2: General Conditions for Suzuki-Miyaura Coupling of this compound with Aryl Bromides

| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Expected Yield Range (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90-100 | 80-95 |

| 2 | 4-Bromotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 100 | 85-98 |

| 3 | 1-Bromo-4-fluorobenzene | PdCl₂(dppf) | Cs₂CO₃ | DME/H₂O | 85 | 75-90 |

| 4 | 3-Bromopyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 70-85 |

| 5 | 2-Bromonaphthalene | Pd(OAc)₂ / PCy₃ | K₂CO₃ | THF/H₂O | 80 | 88-97 |